molecular formula C19H13BrN4OS B2560940 (E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide CAS No. 333415-21-7

(E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide

Cat. No.: B2560940
CAS No.: 333415-21-7
M. Wt: 425.3
InChI Key: JPNNJRLQQNOBTB-GXDHUFHOSA-N
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Description

(E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a cyanovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Cyanovinyl Group Addition: The cyanovinyl group can be introduced via a Knoevenagel condensation reaction between a benzaldehyde derivative and malononitrile.

    Amidation: The final step involves the formation of the amide bond through a reaction between the amine group of the thiazole derivative and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.

Scientific Research Applications

(E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and cyanovinyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-((2-(4-phenylthiazol-2-yl)-2-cyanovinyl)amino)benzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    (E)-4-((2-(4-(3-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide: Contains a chlorine atom instead of bromine, leading to different chemical and physical properties.

Uniqueness

(E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets. The combination of the thiazole ring, cyanovinyl group, and bromophenyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-15-3-1-2-13(8-15)17-11-26-19(24-17)14(9-21)10-23-16-6-4-12(5-7-16)18(22)25/h1-8,10-11,23H,(H2,22,25)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNNJRLQQNOBTB-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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